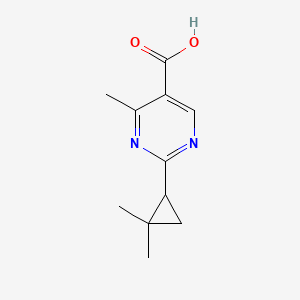![molecular formula C14H20F2N2 B13204751 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane](/img/structure/B13204751.png)
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[35]nonane is a synthetic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but with an oxygen atom in place of the difluoro group.
1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane: This compound lacks the difluoro substitution, making it structurally simpler.
Uniqueness: 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane is unique due to the presence of the difluoro group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H20F2N2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
3-(1-ethylpyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C14H20F2N2/c1-2-18-8-3-11(9-18)12-13(10-17-12)4-6-14(15,16)7-5-13/h3,8-9,12,17H,2,4-7,10H2,1H3 |
Clé InChI |
SMZFHHVPZKBLFW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=C1)C2C3(CCC(CC3)(F)F)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


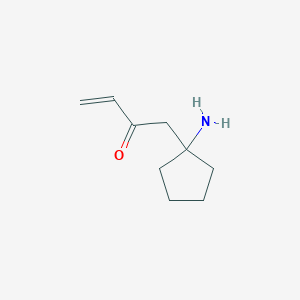
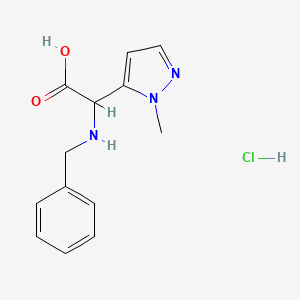
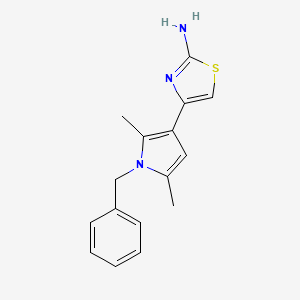
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)

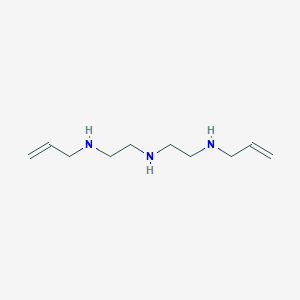
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)

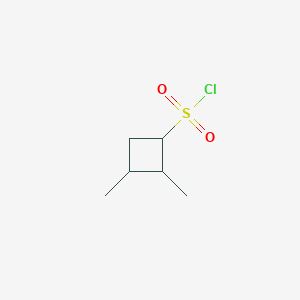
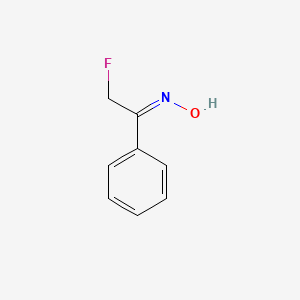
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)
